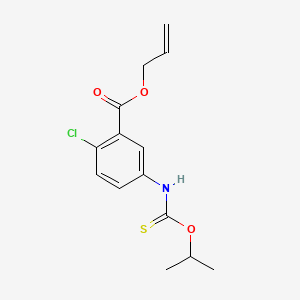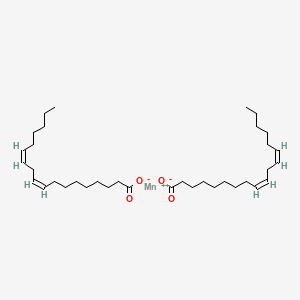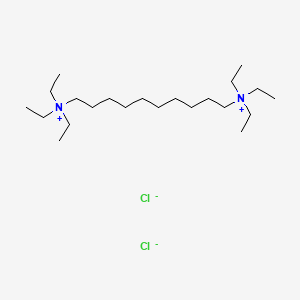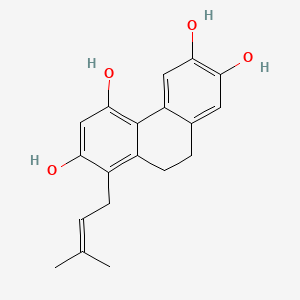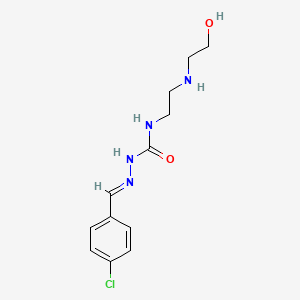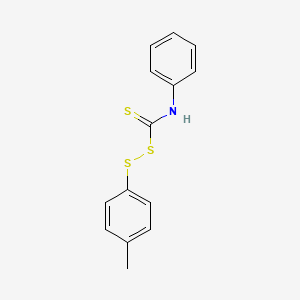
1-((Anilinocarbothioyl)dithio)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Anilinocarbothioyl)dithio)-4-methylbenzene is an organic compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate group, which is a functional group containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
1-((Anilinocarbothioyl)dithio)-4-methylbenzene can be synthesized through a one-pot reaction involving aniline, carbon disulfide (CS₂), and an alkyl halide. The reaction is typically carried out under solvent-free conditions, making it an atom-economic process. The reaction proceeds as follows:
- Aniline reacts with carbon disulfide to form an intermediate dithiocarbamate.
- The intermediate then reacts with an alkyl halide to form the final product.
This method is efficient and does not require the use of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of reactants in a controlled environment to ensure high yield and purity. The use of automated systems can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-((Anilinocarbothioyl)dithio)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-((Anilinocarbothioyl)dithio)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dithiocarbamate complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of rubber chemicals and as a stabilizer in the polymer industry.
作用機序
The mechanism of action of 1-((Anilinocarbothioyl)dithio)-4-methylbenzene involves its interaction with molecular targets such as enzymes. The dithiocarbamate group can chelate metal ions, inhibiting the activity of metalloenzymes. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
- 1,3-Dithiolanes
- 1,3-Dithianes
- Ethane-1,2-dithiol
Uniqueness
1-((Anilinocarbothioyl)dithio)-4-methylbenzene is unique due to its specific structure, which includes an aniline moiety and a dithiocarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
38509-81-8 |
|---|---|
分子式 |
C14H13NS3 |
分子量 |
291.5 g/mol |
IUPAC名 |
(4-methylphenyl)sulfanyl N-phenylcarbamodithioate |
InChI |
InChI=1S/C14H13NS3/c1-11-7-9-13(10-8-11)17-18-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
InChIキー |
WCRCNAPSAWYMSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SSC(=S)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


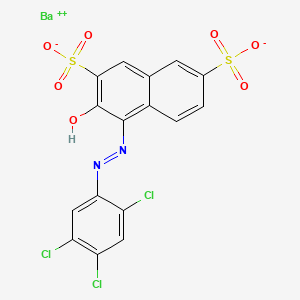
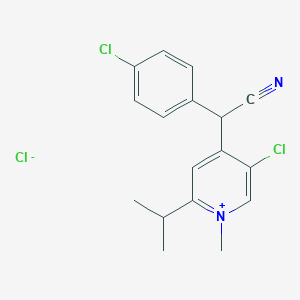
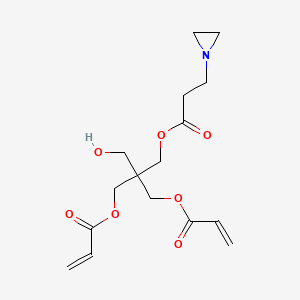
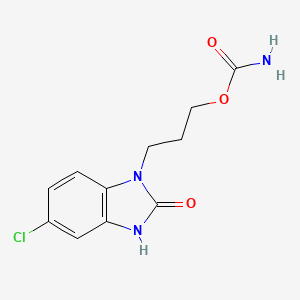
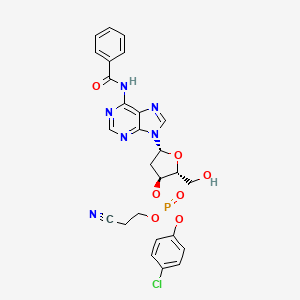
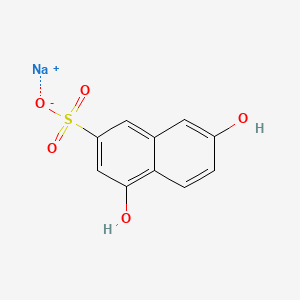
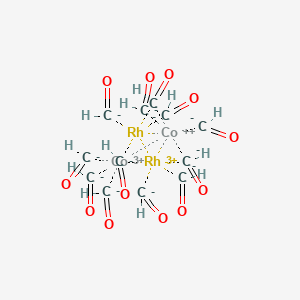
![N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine](/img/structure/B12676970.png)
